molecular formula C21H17N3O2S B3012965 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 1610551-26-2

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B3012965
CAS RN: 1610551-26-2
M. Wt: 375.45
InChI Key: QHIZTQZAHBUIEK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Anti-Tumor Activities: The compound (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio) acrylonitrile derivatives, closely related to the specified chemical, have been synthesized and evaluated for their therapeutic potential. These derivatives exhibit significant anti-tumor activities, particularly against breast carcinoma cell lines, with notable antioxidant and anti-inflammatory properties (Bhale et al., 2018).

Antimicrobial and Anti-Proliferative Activities

  • Benzothiazole Derivatives: Benzothiazole derivatives of the specified chemical have demonstrated activity against bacterial and fungal infections. For instance, certain benzothiazole-3-arylacrylonitriles showed activity against Staphylococcus aureus, and other derivatives exhibited antibacterial selectivity against Corynebacterium xerosis (Youssef et al., 2006).

Antiproliferative and Antimicrobial Properties

  • Pyrazoline and Thiazole Derivatives: A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, similar in structure to the specified compound, have shown promising antimicrobial and antiproliferative activities. Some derivatives significantly inhibited HCT-116 cancer cells (Mansour et al., 2020).

Antitubercular and Antiproliferative Properties

  • Tubulin Inhibitors: Certain acrylonitrile derivatives, like (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile, have shown potential as tubulin inhibitors and demonstrated cytotoxic properties against a range of human cell lines derived from hematological and solid human tumors (Carta et al., 2011).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-14-3-5-15(6-4-14)18-12-27-21(24-18)16(10-22)11-23-17-7-8-19-20(9-17)26-13-25-19/h3-9,11-12,23H,2,13H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIZTQZAHBUIEK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

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